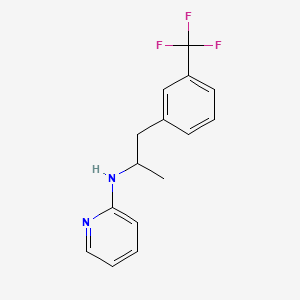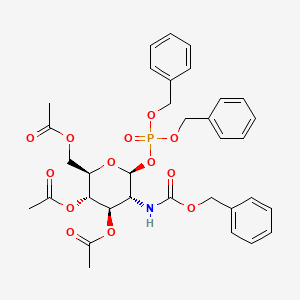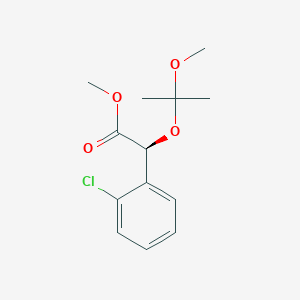
(S)-(2-chloro-phenyl)-(1-methoxy-1-methyl-ethoxy)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(alphaS)-2-Chloro-alpha-(1-methoxy-1-methylethoxy)-benzeneacetic Acid Methyl Ester is an organic compound with a complex structure. It is characterized by the presence of a chloro group, a methoxy group, and a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaS)-2-Chloro-alpha-(1-methoxy-1-methylethoxy)-benzeneacetic Acid Methyl Ester typically involves multiple steps, including the introduction of the chloro and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(alphaS)-2-Chloro-alpha-(1-methoxy-1-methylethoxy)-benzeneacetic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
Methoxyethane: A colorless gaseous ether with similar functional groups.
Ethane, 1-ethoxy-1-methoxy-: Another compound with comparable structural features.
Uniqueness
(alphaS)-2-Chloro-alpha-(1-methoxy-1-methylethoxy)-benzeneacetic Acid Methyl Ester stands out due to its unique combination of functional groups, which confer specific reactivity and applications not found in other similar compounds.
Properties
Molecular Formula |
C13H17ClO4 |
|---|---|
Molecular Weight |
272.72 g/mol |
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(2-methoxypropan-2-yloxy)acetate |
InChI |
InChI=1S/C13H17ClO4/c1-13(2,17-4)18-11(12(15)16-3)9-7-5-6-8-10(9)14/h5-8,11H,1-4H3/t11-/m0/s1 |
InChI Key |
CYRIFACKLOAFIC-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(OC)O[C@@H](C1=CC=CC=C1Cl)C(=O)OC |
Canonical SMILES |
CC(C)(OC)OC(C1=CC=CC=C1Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)


![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
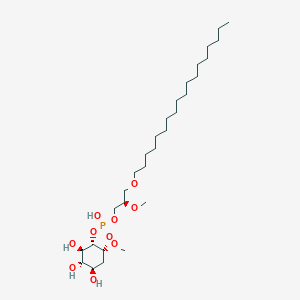
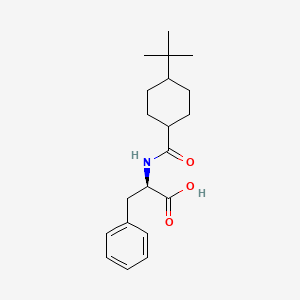
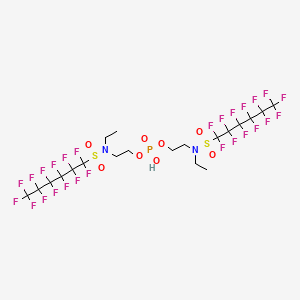
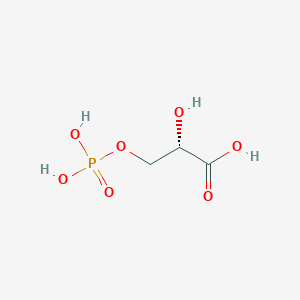
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)
